(3Z)-1-benzyl-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-1-benzyl-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a thiazolidinone ring, a brominated indole, and a methoxyphenyl group, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzyl-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as the thiazolidinone and indole derivatives. These intermediates are then coupled under specific conditions to form the final product.
Thiazolidinone Synthesis: This step involves the reaction of a thiourea derivative with a carbonyl compound under acidic conditions to form the thiazolidinone ring.
Indole Bromination: The indole derivative is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride.
Coupling Reaction: The brominated indole and the thiazolidinone intermediate are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves using continuous flow reactors to ensure consistent reaction conditions and employing purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially forming alcohol derivatives.
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
The compound is studied for its potential therapeutic applications. Its structure suggests it could act as an anti-inflammatory, anticancer, or antiviral agent. Researchers explore its efficacy and mechanism of action in various disease models.
Industry
In the industrial sector, the compound’s unique properties make it a candidate for developing new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of (3Z)-1-benzyl-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
Compared to similar compounds, (3Z)-1-benzyl-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H21BrN2O3S2 |
---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H21BrN2O3S2/c1-33-20-10-7-17(8-11-20)13-14-29-26(32)24(35-27(29)34)23-21-15-19(28)9-12-22(21)30(25(23)31)16-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3/b24-23- |
InChI Key |
NDAZRCLKSMVMIU-VHXPQNKSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2C(=O)/C(=C/3\C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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